Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a chemical compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 484.0 g/mol. The compound is typically characterized by a purity of around 95%. It is classified as a benzo-fused heterocyclic derivative, which suggests potential pharmaceutical applications, particularly in the treatment of various diseases due to its complex structure and functional groups.
The synthesis of Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride involves multiple steps that include the formation of the benzoate moiety and the introduction of diethylamino and difluorobenzo[d]thiazole substituents.
Technical details regarding specific reaction conditions or yields may vary based on the particular synthetic route employed.
The molecular structure of Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride can be represented using various structural notations:
InChI=1S/C22H23F2N3O3S.ClH/c1-4-26(5-2)10-11-27(20(28)14-6-8-15(9-7-14)21(29)30-3)22-25-19-17(24)12-16(23)13-18(19)31-22;/h6-9,12-13H,4-5,10-11H2,1-3H3;1H
This notation provides a unique identifier for the compound's structure based on its atomic composition and connectivity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 484.0 g/mol |
IUPAC Name | Methyl 4-[2-(diethylamino)ethyl-(4,6-difluoro-benzothiazol-2-yl)carbamoyl]benzoate; hydrochloride |
Canonical SMILES | CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
The compound can participate in various chemical reactions due to its functional groups:
Each reaction pathway may require specific conditions to optimize yields and minimize byproducts.
The mechanism of action for Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride may involve interactions with biological targets such as enzymes or receptors:
Data supporting these mechanisms would typically be derived from in vitro studies or computational modeling.
Physical properties include:
Chemical properties encompass:
Relevant data on these properties can be obtained from standard reference materials or empirical studies.
Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride has several scientific uses:
The versatility of this compound highlights its potential impact across various fields within medicinal chemistry and pharmacology.
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2